Tert-butyl (S)-hex-5-YN-2-ylcarbamate
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Overview
Description
Tert-butyl (S)-hex-5-YN-2-ylcarbamate is an organic compound that features a tert-butyl group, a hex-5-yn-2-yl chain, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-hex-5-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method includes the use of tert-butyl carbamate and hex-5-yn-2-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-hex-5-YN-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Tert-butyl (S)-hex-5-YN-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl (S)-hex-5-YN-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog with similar reactivity but lacking the alkyne functionality.
Hex-5-yn-2-yl carbamate: Similar structure but without the tert-butyl group.
Tert-butyl (S)-hex-5-YN-2-ylamine: Similar structure but with an amine group instead of a carbamate
Uniqueness
Tert-butyl (S)-hex-5-YN-2-ylcarbamate is unique due to the presence of both the tert-butyl and alkyne groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with enhanced properties .
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-hex-5-yn-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
XVXNOWDWILDOQS-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCC#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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